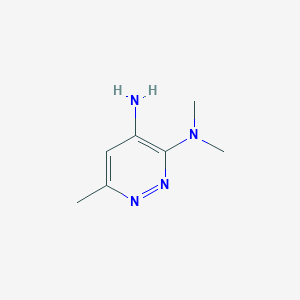

N3,N3,6-trimethylpyridazine-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

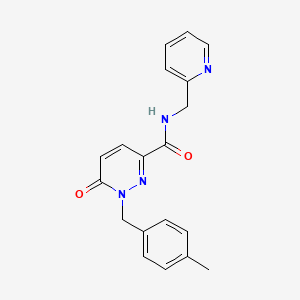

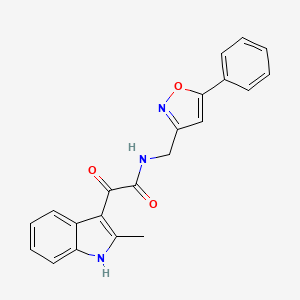

N3,N3,6-trimethylpyridazine-3,4-diamine is a chemical compound with the CAS Number: 1909305-17-4 . It has a molecular weight of 152.2 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) .Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .Scientific Research Applications

1. Synthesis of Piperazines and Trimethylene(bis)piperidines

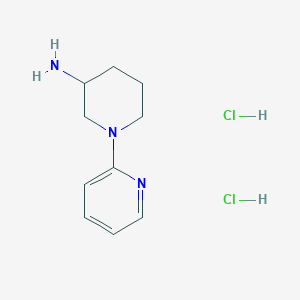

Brenner, Schneider, and Fort (2002) described the synthesis of N-aryl or N,N′-diaryl piperazines and trimethylene(bis)piperidines from diamines and aryl chlorides using a Ni/2,2′-bipyridine catalyst. This process also allows the preparation of novel and unsymmetrical 1,4-diaryl piperazines (Brenner, Schneider, & Fort, 2002).

2. Role in Biological Activity

Michalson and Szmuszkovicz (1989) highlighted that 1,2-diamine functionality, which includes structures like piperazine, plays a significant role in biological activities. This functionality is present in a variety of important compounds with diverse therapeutic applications (Michalson & Szmuszkovicz, 1989).

3. Hydrogen Bonding in Crystal Engineering

Duong et al. (2011) explored compounds including diamines for their potential in crystal engineering. These compounds, due to their hydrogen bonding capabilities, are useful in creating predictable structures in crystal growth (Duong et al., 2011).

4. Selective Electrodes for Sm3+ Ions

Upadhyay et al. (2012) studied Schiff bases derived from diamines as selective electrodes for Sm3+ ions. This research shows the applicability of these compounds in electrochemical sensors (Upadhyay et al., 2012).

5. Synthesis of Bistriazines

Moral et al. (2010) reported the microwave-assisted synthesis of pyrazolyl bistriazines from diamines. These compounds have promising applications in supramolecular chemistry, particularly in the formation of extended polymers with interesting properties (Moral et al., 2010).

Safety and Hazards

The safety information for N3,N3,6-trimethylpyridazine-3,4-diamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name |

3-N,3-N,6-trimethylpyridazine-3,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-4-6(8)7(10-9-5)11(2)3/h4H,1-3H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWPTIHJTVIRCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

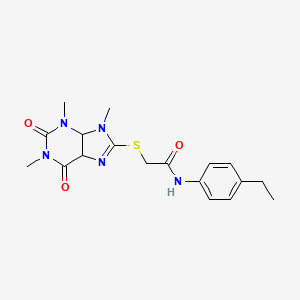

![2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2435116.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)

![6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2435125.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2435129.png)